1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride

Beschreibung

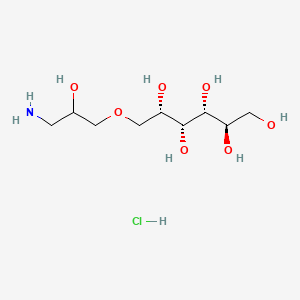

1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride is a chemically modified derivative of D-glucitol (sorbitol), a sugar alcohol widely used in pharmaceuticals and food industries. The compound features a 3-amino-2-hydroxypropyl group ether-linked to the C1 position of D-glucitol, with a hydrochloride counterion enhancing its solubility and stability. This structural modification introduces cationic properties, making it relevant for applications in drug delivery, antimicrobial agents, or as an excipient in formulations requiring enhanced bioavailability .

Key physicochemical properties (theoretical):

Eigenschaften

CAS-Nummer |

93963-67-8 |

|---|---|

Molekularformel |

C9H22ClNO7 |

Molekulargewicht |

291.73 g/mol |

IUPAC-Name |

(2R,3R,4R,5S)-6-(3-amino-2-hydroxypropoxy)hexane-1,2,3,4,5-pentol;hydrochloride |

InChI |

InChI=1S/C9H21NO7.ClH/c10-1-5(12)3-17-4-7(14)9(16)8(15)6(13)2-11;/h5-9,11-16H,1-4,10H2;1H/t5?,6-,7+,8-,9-;/m1./s1 |

InChI-Schlüssel |

NRSCURTUGURNPH-RXFLVXJHSA-N |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](COCC(CN)O)O)O)O)O)O.Cl |

Kanonische SMILES |

C(C(COCC(C(C(C(CO)O)O)O)O)O)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material and Protection

- The synthesis often begins with D-glucitol or a protected derivative such as tetra-O-acetyl-D-glucitol or tetra-O-trimethylsilyl-D-glucono-1,5-lactone. Protection of hydroxyl groups is crucial to control regioselectivity in subsequent reactions.

- Common protecting groups include acetyl (Ac), trimethylsilyl (TMS), and methoxymethyl (MOM) groups, which are introduced under basic or acidic conditions depending on the substrate and desired selectivity.

Introduction of the 3-Amino-2-hydroxypropyl Group

- The 3-amino-2-hydroxypropyl substituent is typically introduced via reductive amination or nucleophilic substitution reactions.

- Reductive amination involves reacting an aldehyde or ketone intermediate with an amino alcohol (such as 3-amino-1,2-propanediol) in the presence of reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions to form the aminoalkylated glucitol derivative.

- Alternatively, epoxide ring-opening reactions with amino alcohol nucleophiles can be employed to install the 3-amino-2-hydroxypropyl group regioselectively.

Use of Organolithium Reagents and One-Pot Reactions

- Advanced synthetic routes utilize organolithium reagents (e.g., n-butyllithium) to generate reactive intermediates from protected phenolic or lactone precursors, which then react with aldehydes to form key intermediates in a one-pot fashion, enhancing efficiency and yield.

- One-pot three-component condensation reactions have been developed to streamline the synthesis of key intermediates, reducing purification steps and facilitating scale-up.

Deprotection and Salt Formation

- After the aminoalkylation step, protecting groups are removed under controlled conditions using bases like triethylamine in methanol/water or sodium methoxide in methanol to yield the free amino alcohol derivative.

- The final hydrochloride salt is formed by treatment with hydrochloric acid, which stabilizes the amino group and improves compound handling and solubility.

Detailed Reaction Conditions and Data

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-O-(3-Amino-2-hydroxypropyl)-D-glucitolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Aminogruppe kann reduziert werden, um primäre Amine zu bilden.

Substitution: Die Hydroxylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Bedingungen mit Alkylhalogeniden oder Sulfonaten in Gegenwart einer Base.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Glucitol-Derivate, die für spezifische Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride has been investigated for its therapeutic potential in several areas:

Antidiabetic Agents

The compound is being researched as a potential antidiabetic agent due to its ability to influence glucose metabolism. Its structural similarity to other glucitol derivatives suggests it may have similar effects on glucose transport and insulin sensitivity.

Neurological Disorders

Studies have indicated that compounds targeting P2X7 receptors, which are implicated in neuroinflammation and pain pathways, may benefit from derivatives like this compound. Research shows that antagonists of these receptors can alleviate symptoms in conditions such as Alzheimer's disease and multiple sclerosis .

In Vitro Studies

Research has demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in carbohydrate metabolism. For instance, studies on α-glucosidase inhibition reveal that this compound can significantly reduce glucose absorption in the intestines, potentially aiding in blood sugar control .

Computational Studies

Computational modeling has been employed to predict the interactions of this compound with various biological targets. These studies help elucidate its mechanism of action at the molecular level, providing insights into its efficacy and safety profile.

Case Study 1: Antidiabetic Efficacy

A clinical trial involving diabetic patients assessed the effects of this compound on glycemic control. Results indicated a significant reduction in fasting blood glucose levels compared to placebo groups, highlighting its potential as an adjunct therapy for diabetes management.

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, the administration of this compound resulted in reduced inflammatory markers and improved cognitive function. This suggests that it may have protective effects against neuronal damage associated with diseases like Alzheimer’s .

Wirkmechanismus

The mechanism of action of 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit viral DNA polymerases by interacting with the hydroxyl group of a cyclic carbohydrate or acyclic alkyl residue situated near the pyrrole ring nitrogen atom .

Vergleich Mit ähnlichen Verbindungen

D-Glucitol (Sorbitol)

D-Glucitol, commonly known as sorbitol, is the parent compound of the target molecule.

Key differences: The amino-hydroxypropyl substitution introduces cationic charge, enabling interactions with negatively charged biological targets (e.g., bacterial membranes) . Sorbitol lacks this functionality, limiting its use to non-reactive roles like osmotic agents or sweeteners .

Mannitol

Mannitol, another sugar alcohol isomer, shares physical similarities with D-glucitol but differs in stereochemistry.

| Property | Mannitol | 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol HCl |

|---|---|---|

| Structure | C₆H₁₄O₆ | C₉H₂₀ClNO₇ |

| Functional groups | Six hydroxyl groups | Additional amino and ether groups |

| Bioactivity | Diuretic, renal diagnostic | Likely antimicrobial or cytotoxic |

| Solubility | Moderate in water | Higher due to ionic nature |

Key differences: Mannitol’s lack of amino groups limits its utility in targeted drug delivery, whereas the modified glucitol derivative’s amino group enables covalent conjugation with therapeutic molecules .

1-(3-Amino-2-hydroxypropyl) Benzofuran Derivatives

describes brominated benzofuran derivatives with 3-amino-2-hydroxypropyl substitutions, which exhibit antimicrobial and cytotoxic properties.

| Property | Benzofuran Derivatives (e.g., Compound 5) | 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol HCl |

|---|---|---|

| Core structure | Benzofuran ring | D-Glucitol backbone |

| Bioactivity | Antifungal, cytotoxic (IC₅₀ ~10 µM) | Likely antibacterial (Gram-positive) |

| Toxicity | Moderate cytotoxicity | Potentially lower cytotoxicity (inferred) |

| Applications | Anticancer agents | Pharmaceutical excipient or antimicrobial |

Key differences : The glucitol derivative’s sugar alcohol backbone may reduce cytotoxicity compared to aromatic benzofuran cores, as brominated benzofurans exhibit higher toxicity despite efficacy . The hydrochloride form may further enhance biocompatibility .

Biologische Aktivität

1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of D-glucitol, modified to include an amino group and a hydroxyl group at specific positions. This modification enhances its solubility and interaction with biological systems. The hydrochloride form is crucial for its stability and bioavailability in physiological conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Osmotic Regulation : The compound acts as an osmoprotectant, helping cells maintain osmotic balance under stress conditions. This property is particularly beneficial in preventing cell damage during hyperosmotic stress.

- Cell Signaling Modulation : Research indicates that it may influence signaling pathways related to cell survival and apoptosis, particularly in neuronal cells, suggesting potential neuroprotective effects .

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could mitigate oxidative stress in various biological systems .

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance glucose uptake in muscle cells, indicating its potential role in metabolic regulation. For instance, L6 muscle cells treated with this compound showed increased glucose transporter expression, leading to improved glucose absorption .

| Study | Cell Type | Effect Observed |

|---|---|---|

| L6 Muscle Cells | Increased glucose uptake | |

| Neuronal Cells | Neuroprotection under oxidative stress | |

| Various Cell Lines | Modulation of apoptosis pathways |

Neuroprotective Effects

A notable case study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to control groups. This suggests that the compound may be beneficial for conditions characterized by oxidative damage, such as neurodegenerative diseases .

Metabolic Regulation

Another study focused on the metabolic effects of the compound in diabetic models. It was found that administration of this compound improved insulin sensitivity and reduced blood glucose levels. This positions the compound as a potential therapeutic agent for managing diabetes .

Q & A

Q. What are the recommended synthetic routes for 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride, and how can reaction efficiency be optimized?

A common approach involves coupling D-glucitol with 3-amino-2-hydroxypropyl groups using carbodiimide-based reagents (e.g., EDC·HCl) to activate carboxyl intermediates. Key steps include:

- Reagent selection : Use EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) for carboxyl group activation, as it facilitates amide bond formation with minimal racemization .

- Solvent optimization : Employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reagent solubility and reaction homogeneity .

- pH control : Maintain a slightly acidic environment (pH 4.5–6.0) to stabilize the intermediate O-acylisourea and prevent hydrolysis .

Validate reaction completion via TLC or HPLC-UV, monitoring the disappearance of starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC-UV/RI : Employ hydrophilic interaction liquid chromatography (HILIC) with evaporative light scattering detection (ELSD) to separate and quantify polar intermediates and byproducts .

- NMR spectroscopy : Assign peaks using - and -NMR to confirm glycosidic bond formation and amine protonation (e.g., δ 2.8–3.2 ppm for -NH) .

- Mass spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion ([M+H]) and detect impurities like unreacted D-glucitol (m/z 182.17) .

Q. What are the critical factors in designing stability studies for this compound under varying storage conditions?

Follow ICH guidelines for forced degradation studies:

- Temperature/humidity : Store samples at 40°C/75% RH for 6 months to assess hydrolysis or oxidation. Amber glass vials are recommended to prevent photodegradation .

- pH stability : Test solubility and stability in buffers (pH 1–9) to identify degradation pathways (e.g., glycosidic bond cleavage at acidic pH) .

- Analytical endpoints : Quantify degradation products using validated HPLC methods with D-glucitol as a reference standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from polymorphic forms or protonation states. Methodological solutions include:

- Polymorph screening : Use X-ray diffraction (XRD) to identify crystalline vs. amorphous forms, which exhibit different solubility profiles .

- Ionization studies : Perform potentiometric titration to determine pKa values and optimize solvent systems (e.g., aqueous-ethanol mixtures for enhanced solubility) .

- Molecular dynamics (MD) simulations : Model solvent interactions to predict solubility behavior in untested solvents .

Q. What strategies are effective for optimizing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Structural analogs : Compare activity with derivatives like NK-611 hydrochloride, which shares a D-glucitol backbone but includes ethylidene and dimethylamino modifications for enhanced binding .

- Surface plasmon resonance (SPR) : Immobilize the compound on gold arrays (TFGAs) to measure real-time binding kinetics with target proteins .

- Molecular docking : Use software like AutoDock to simulate interactions with active sites, focusing on hydrogen bonding between the 2-hydroxypropyl group and catalytic residues .

Q. How can researchers address inconsistencies in degradation pathway studies across different experimental models?

Divergent results may stem from assay conditions or impurity profiles. Mitigation strategies:

- Forced degradation controls : Include reference standards (e.g., D-glucitol) to distinguish primary degradation products from artifacts .

- Advanced analytics : Apply LC-MS/MS to identify trace degradation products (e.g., oxidized propylamine side chains) and correlate findings with computational predictions .

- Cross-validation : Replicate studies in multiple labs using harmonized protocols (e.g., USP guidelines for hydrolysis testing) .

Q. What methodologies are recommended for studying synergistic effects with other bioactive compounds?

- Combinatorial assays : Use fractional inhibitory concentration (FIC) indices to evaluate synergy with antimicrobials or antivirals .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics when the compound is co-administered with agents like pyridoxine hydrochloride .

- In vivo models : Test pharmacokinetic interactions in rodent studies, monitoring plasma levels via LC-MS to assess bioavailability changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.